2-(Difluoromethoxy)-6-fluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

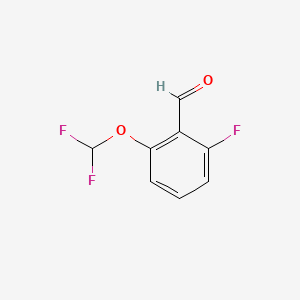

2D Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)-6-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILUBEGQUQUXDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673307 | |

| Record name | 2-(Difluoromethoxy)-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214333-68-2 | |

| Record name | 2-(Difluoromethoxy)-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(difluoromethoxy)-6-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Fluorinated Scaffold of Strategic Importance

An In-depth Technical Guide to 2-(Difluoromethoxy)-6-fluorobenzaldehyde

This compound is an aromatic aldehyde of significant interest to the scientific community, particularly those in pharmaceutical research and drug development. Its molecular architecture is distinguished by three key features: a reactive aldehyde group, a fluorine atom, and a difluoromethoxy group, all positioned on a benzene ring. This specific arrangement of electron-withdrawing substituents makes it a highly valuable and reactive building block for synthesizing complex molecules.

The strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, known to enhance critical pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The difluoromethoxy (-OCHF₂) group, in particular, is gaining prominence as a bioisostere for hydroxyl or methoxy groups, offering improved metabolic stability, modulated lipophilicity, and unique electronic properties without a significant increase in steric bulk.[2] This guide provides a comprehensive technical overview of the fundamental properties, spectroscopic profile, reactivity, synthesis, and potential applications of this compound, designed for researchers and drug development professionals.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is foundational for its application in synthesis.

Core Physicochemical Properties

The essential physicochemical data for this compound are summarized below. While experimental data for properties like melting and boiling points are not widely published, these values can be estimated based on structurally similar compounds.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 1214333-68-2 | [3][4] |

| Molecular Formula | C₈H₅F₃O₂ | [3][5] |

| Molecular Weight | 190.12 g/mol | [3][4][5] |

| Appearance | Expected to be a solid or liquid | - |

| Solubility | Insoluble in water; likely soluble in common organic solvents such as methanol, ethanol, chloroform, and ethyl acetate.[6][7] | - |

| Storage | Store in an inert atmosphere, at 2-8°C.[4] | - |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound after synthesis. The following sections describe the expected spectral features based on its molecular structure and data from analogous compounds.[8][9][10]

1.2.1 Infrared (IR) Spectroscopy

The IR spectrum provides a unique fingerprint based on the vibrational frequencies of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~3080-3030 | Aromatic C-H Stretch | Weak-Medium | Characteristic of C-H bonds on the benzene ring.[9] |

| ~2850, ~2750 | Aldehyde C-H Stretch | Weak | Often appears as a Fermi doublet, a hallmark of the aldehyde group.[9] |

| ~1710-1690 | Carbonyl (C=O) Stretch | Strong | The most prominent peak, indicating the aldehyde carbonyl group. Its frequency is elevated due to the inductive effect of ortho substituents.[9] |

| ~1600, ~1480 | Aromatic C=C Stretch | Medium | Confirms the presence of the benzene ring.[9] |

| ~1250-1000 | C-O-C & C-F Stretches | Strong | A complex region showing strong absorptions from the ether and carbon-fluorine bonds. |

1.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

¹H NMR Spectral Predictions

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

|---|---|---|---|

| ~10.4 | s (or t) | -CHO | The aldehydic proton, deshielded by the carbonyl group. It may exhibit a small coupling to the ortho fluorine. |

| ~7.8-7.2 | m | Ar-H | A complex multiplet pattern for the three aromatic protons, influenced by coupling to each other and to the fluorine atoms. |

| ~7.0 | t | -OCHF₂ | The methoxy proton, split into a triplet by the two geminal fluorine atoms (²JHF). |

¹³C NMR Spectral Predictions

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

|---|---|---|---|

| ~188 | d | -CHO | The carbonyl carbon, deshielded. It will appear as a doublet due to coupling with the adjacent aromatic fluorine. |

| ~160-115 | m | Ar-C | A series of signals for the aromatic carbons, showing complex splitting patterns due to one- and two-bond couplings to fluorine (C-F coupling). |

| ~115 | t | -OCHF₂ | The difluoromethoxy carbon, appearing as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). |

1.2.3 Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition.

| m/z Ratio | Ion | Rationale |

| 190 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of C₈H₅F₃O₂. |

| 189 | [M-H]⁺ | Loss of a hydrogen radical. |

| 161 | [M-CHO]⁺ | Loss of the formyl group, a common fragmentation for aldehydes. |

| 125 | [M-OCHF₂]⁺ | Loss of the difluoromethoxy radical. |

PART 2: Synthesis, Reactivity, and Applications

This section explores the synthetic accessibility of the title compound, its inherent chemical reactivity, and its utility in drug discovery.

Proposed Synthesis and Purification

While specific literature on the synthesis of this compound is sparse, a plausible synthetic route can be designed based on established organic transformations. A logical approach involves the difluoromethylation of a corresponding phenol precursor followed by formylation.

Protocol 2.1.1: Proposed Synthesis of this compound

-

Starting Material: 2-fluoro-6-hydroxybenzaldehyde.

-

Difluoromethylation: React 2-fluoro-6-hydroxybenzaldehyde with a difluoromethylating agent, such as sodium chlorodifluoroacetate (ClCF₂COONa), in the presence of a suitable base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at elevated temperatures. This reaction generates the difluorocarbene intermediate (:CF₂) which then inserts into the O-H bond of the phenol.

-

Work-up: After the reaction is complete, cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.

-

Characterization: Confirm the structure and purity of the final product using the spectroscopic methods outlined in Part 1.2.

Caption: Proposed synthetic workflow for the target compound.

Reactivity Profile: An Activated Aldehyde

The chemical behavior of this compound is dominated by the aldehyde functional group, which is significantly activated by its ortho substituents.

-

Inductive Electron Withdrawal: Both the fluorine atom and the difluoromethoxy group are strongly electron-withdrawing. They pull electron density away from the aromatic ring via the inductive effect.[11]

-

Enhanced Electrophilicity: This withdrawal of electron density makes the carbonyl carbon of the aldehyde group highly electrophilic (electron-deficient).

-

Increased Reactivity: Consequently, the aldehyde is exceptionally susceptible to nucleophilic attack. It will readily participate in reactions such as:

-

Reductive amination

-

Wittig reactions

-

Aldol and Knoevenagel condensations

-

Grignard and organolithium additions

-

This heightened reactivity makes it a more efficient reaction partner compared to benzaldehyde or benzaldehydes bearing electron-donating groups.[11]

Caption: Electronic effects enhancing carbonyl reactivity.

Applications in Medicinal Chemistry

This compound is not an end-product but a valuable intermediate for building drug candidates. Its utility stems from the advantageous properties conferred by its fluorine-containing substituents.

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond. Replacing metabolically labile methoxy groups with difluoromethoxy groups can block cytochrome P450-mediated oxidation, thereby increasing the half-life of a drug.[1]

-

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. The -OCHF₂ group has a lipophilicity profile distinct from other groups, providing a tool to fine-tune this property.

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in the active site of a target protein, potentially increasing binding affinity and potency.[1]

-

Scaffold for Diverse Heterocycles: The activated aldehyde serves as a versatile handle for constructing a wide array of heterocyclic structures, which form the core of many approved drugs. It is a key precursor for synthesizing substituted quinolines, pyrimidines, isoxazoles, and other pharmacologically relevant scaffolds.[12]

PART 3: Safety and Handling

Proper handling of all chemicals is paramount in a research environment. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach based on data for structurally related fluorinated benzaldehydes should be adopted.[13][14][15][16]

GHS Hazard Classification (Anticipated)

-

Pictograms:

-

GHS07 (Exclamation Mark)

-

-

Signal Word: Warning

-

Hazard Statements:

Recommended Handling and Storage

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15] Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][15]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[6][15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[14][15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][13]

Conclusion

This compound represents a strategically important building block for modern chemical synthesis. The convergence of a highly reactive aldehyde handle with the beneficial properties of both fluoro and difluoromethoxy substituents makes it an attractive starting material for constructing novel therapeutic agents. Its enhanced electrophilicity ensures efficient incorporation into complex molecular scaffolds, while the fluorine motifs offer a proven strategy for optimizing the metabolic stability, permeability, and binding affinity of drug candidates. This guide provides the foundational knowledge required for researchers to handle, characterize, and effectively utilize this potent chemical intermediate in their discovery and development programs.

References

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2736984, 2-(Difluoromethoxy)benzaldehyde.

- American Elements. (n.d.). This compound.

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2737357, 2-Fluoro-6-methoxybenzaldehyde.

- Supporting Information. (n.d.). General Procedure for Synthesis of Aldehydes.

- Stenutz, R. (n.d.). 2-(difluoromethoxy)benzaldehyde.

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 67970, o-Fluorobenzaldehyde.

- Supporting Information. (n.d.). MS and 1H-NMR spectrum of 2-fluoro-benzaldehyde.

- Wikipedia. (n.d.). Fluorobenzaldehyde.

- Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde.

- ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

- Google Patents. (2016). CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde.

- O'Hagan, D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40.

- Brown, D. (n.d.). Infrared spectrum of benzaldehyde.

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 136284, 2,6-Difluorobenzaldehyde.

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. americanelements.com [americanelements.com]

- 4. 1214333-68-2|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. o-Fluorobenzaldehyde | C7H5FO | CID 67970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 2,6-Difluorobenzaldehyde | C7H4F2O | CID 136284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. fishersci.fi [fishersci.fi]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. 2-(Difluoromethoxy)benzaldehyde | C8H6F2O2 | CID 2736984 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Difluoromethoxy)-6-fluorobenzaldehyde: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)-6-fluorobenzaldehyde, identified by its CAS number 1214333-68-2, is a highly functionalized aromatic aldehyde of significant interest to the medicinal chemistry and drug development sectors.[1][2][3] Its strategic disubstitution with a fluorine atom and a difluoromethoxy group at the ortho positions to the aldehyde functionality imparts a unique combination of steric and electronic properties. These features make it a valuable scaffold for the synthesis of novel therapeutic agents.

The incorporation of fluorine-containing motifs is a well-established strategy in drug design to modulate a compound's physicochemical and pharmacokinetic properties. The difluoromethoxy (-OCF₂H) group, in particular, is gaining prominence as a bioisostere for other functional groups, offering a distinct profile of lipophilicity, metabolic stability, and hydrogen bonding capabilities. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, grounded in established chemical principles and supported by data from analogous compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of the molecular characteristics of this compound is fundamental for its application in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1214333-68-2 | [1][2][3] |

| Molecular Formula | C₈H₅F₃O₂ | [1][2][4] |

| Molecular Weight | 190.12 g/mol | [1][2][4] |

| Appearance | Predicted to be a solid | [4] |

Spectroscopic Data (Predicted and Inferred)

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the proton of the difluoromethoxy group.

-

Aldehydic Proton (-CHO): A singlet is anticipated in the range of δ 10.0-10.5 ppm. This downfield shift is characteristic of aldehyde protons.[5]

-

Aromatic Protons: The three aromatic protons will appear as a complex multiplet in the region of δ 7.0-8.0 ppm. The electron-withdrawing nature of the fluorine, difluoromethoxy, and aldehyde groups will influence their precise chemical shifts and coupling patterns.

-

Difluoromethoxy Proton (-OCF₂H): A triplet is expected for the proton of the difluoromethoxy group due to coupling with the two fluorine atoms. The chemical shift is predicted to be in the range of δ 6.5-7.5 ppm, with a characteristic large coupling constant (JHF) of approximately 70-75 Hz.[6]

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to resonate in the downfield region, typically around δ 185-195 ppm.[7][8]

-

Aromatic Carbons: The six aromatic carbons will appear in the range of δ 110-165 ppm. The carbons directly attached to the electronegative fluorine and oxygen atoms will be significantly influenced, and C-F coupling will be observed.

-

Difluoromethoxy Carbon (-OCF₂H): The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms, with a predicted chemical shift in the range of δ 110-120 ppm.[6]

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹.[9][10]

-

C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.[9]

-

Aromatic C=C Stretches: Medium intensity bands will likely appear in the 1450-1600 cm⁻¹ region.[9]

-

C-F and C-O Stretches: Strong absorption bands corresponding to the C-F and C-O stretching vibrations are expected in the fingerprint region, typically between 1000 cm⁻¹ and 1300 cm⁻¹.[10]

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z 190. The fragmentation pattern is expected to be influenced by the loss of the aldehyde group and cleavage of the difluoromethoxy moiety.

-

Molecular Ion Peak: m/z = 190

-

[M-H]⁺: m/z = 189 (loss of the aldehydic hydrogen)[11]

-

Loss of the Difluoromethoxy Group: Fragmentation involving the difluoromethoxy group could also be a prominent pathway.

Synthesis of this compound

Proposed Synthetic Pathway

Sources

- 1. 2-Fluorobenzaldehyde(446-52-6) 13C NMR spectrum [chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. Benzaldehyde, 3-fluoro- [webbook.nist.gov]

- 4. US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents [patents.google.com]

- 5. 2-Fluorobenzaldehyde(446-52-6) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Molecular Structure and Utility of 2-(Difluoromethoxy)-6-fluorobenzaldehyde

This guide offers a comprehensive examination of 2-(Difluoromethoxy)-6-fluorobenzaldehyde, a fluorinated aromatic aldehyde of significant interest in contemporary drug discovery and organic synthesis. We will dissect its molecular architecture, explore its spectroscopic signature, and discuss its reactivity and applications, providing researchers, scientists, and drug development professionals with a foundational understanding of this versatile chemical building block. The strategic incorporation of fluorine imparts unique electronic properties that are highly sought after in the design of novel therapeutic agents and advanced materials.

Molecular Identity and Physicochemical Properties

This compound is a disubstituted benzaldehyde derivative. Its structure is characterized by a benzene ring bearing an aldehyde group, a fluorine atom at the C6 position, and a difluoromethoxy group at the C2 position. The presence of these three functionalities dictates its chemical behavior and utility.

The IUPAC name for this compound is this compound.[1] It is also identified by its Chemical Abstracts Service (CAS) number: 1214333-68-2.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₈H₅F₃O₂ | [1] |

| Molecular Weight | 190.12 g/mol | [1] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

| SMILES | O=CC1=C(F)C=CC=C1OC(F)F | [2] |

| InChI Key | QILUBEGQUQUXDW-UHFFFAOYSA-N | [1] |

The fluorine atom and the difluoromethoxy group are both strongly electron-withdrawing. This electronic pull has a profound effect on the molecule's properties. It increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, these groups influence the electron density of the aromatic ring, which is a key factor in its reactivity in substitution reactions. In medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance metabolic stability and bioavailability of drug candidates.[3][4]

Structural Elucidation: A Spectroscopic Overview

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Features |

| ¹H NMR | - Aldehyde Proton (CHO): A singlet appearing far downfield (δ ~10.3 ppm).- Difluoromethoxy Proton (OCHF₂): A triplet (due to coupling with two fluorine atoms) in the region of δ 6.5-7.5 ppm.- Aromatic Protons (Ar-H): A complex multiplet pattern in the aromatic region (δ ~7.0-8.0 ppm) due to proton-proton and proton-fluorine coupling. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal around δ ~188-192 ppm.- Aromatic Carbons (C-F, C-O): Signals significantly shifted due to the strong electronegativity of fluorine and oxygen.- Difluoromethoxy Carbon (OCHF₂): A triplet in the region of δ ~115-120 ppm due to carbon-fluorine coupling. |

| ¹⁹F NMR | - Aromatic Fluorine (Ar-F): A distinct signal.- Difluoromethoxy Fluorines (OCHF₂): A doublet (due to coupling with the proton). |

| IR Spectroscopy | - C=O Stretch (Aldehyde): A strong absorption band around 1700-1720 cm⁻¹.- C-F Stretch: Strong absorptions in the 1000-1350 cm⁻¹ region.- C-O Stretch (Ether): An absorption band around 1200-1300 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): An ion at m/z = 190.12. |

These predicted data serve as a guide for researchers to confirm the identity and purity of this compound in a laboratory setting.

Synthesis and Reactivity

The synthesis of substituted benzaldehydes often involves the oxidation of the corresponding toluene derivative.[10] A plausible synthetic route for this compound would start from 2-fluoro-6-hydroxytoluene, followed by difluoromethylation and subsequent oxidation of the methyl group to an aldehyde.

Below is a generalized workflow representing a potential synthetic strategy.

Reactivity Profile:

-

The Aldehyde Group: The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including Wittig reactions, aldol condensations, reductive aminations, and the formation of Schiff bases.[4] The electron-withdrawing nature of the ortho substituents enhances the reactivity of the carbonyl group toward nucleophiles.

-

The Aromatic Ring: The electron-deficient aromatic ring is activated towards nucleophilic aromatic substitution (SNAᵣ), particularly at positions activated by the fluoro and difluoromethoxy groups.

Applications in Drug Discovery and Organic Synthesis

Fluorinated organic compounds are of immense interest in medicinal chemistry. The unique properties of fluorine—high electronegativity, small size, and the ability to form strong bonds with carbon—can significantly improve the pharmacological profile of a drug candidate.[4]

This compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. For instance, benzaldehyde derivatives are used to create inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is a target in cancer therapy.[4] The difluoromethoxy group, in particular, is often used as a bioisostere for hydroxyl or thiol groups, offering improved metabolic stability and membrane permeability.

The reactivity of the aldehyde allows for its incorporation into diverse molecular scaffolds, making it a key intermediate in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. The related 2,6-difluorobenzamide scaffold has been investigated for developing inhibitors of the bacterial cell division protein FtsZ, highlighting the potential of such fluorinated aromatic structures in antimicrobial research.[11]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. It is crucial to consult the Safety Data Sheet (SDS) before use.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] H335: May cause respiratory irritation.[12] |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[13][14]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.[15]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, as recommended at 2-8°C under an inert atmosphere.[2][15]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[15][16] If inhaled, move the person to fresh air.[16] If swallowed, do not induce vomiting and seek immediate medical assistance.[16]

Conclusion

This compound is more than just a chemical compound; it is a carefully designed tool for molecular architects. Its unique structure, governed by the powerful electronic effects of its fluorine substituents, provides a reactive and versatile platform for the synthesis of novel compounds. Its utility as a building block in medicinal chemistry, particularly for developing therapeutics with enhanced pharmacological properties, underscores its importance. A thorough understanding of its structure, reactivity, and safety is paramount for any researcher looking to harness its potential in the laboratory.

References

- PubChem. (n.d.). 2-(Difluoromethoxy)benzaldehyde. National Center for Biotechnology Information.

- American Elements. (n.d.). This compound.

- Fisher Scientific. (2023). SAFETY DATA SHEET - 2-(Difluoromethoxy)benzaldehyde.

- PubChem. (n.d.). 2-Fluoro-6-methoxybenzaldehyde. National Center for Biotechnology Information.

- Supporting Information. (2014). Chem. Commun., 50, 2330–2333.

- Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde.

- PubChem. (n.d.). o-Fluorobenzaldehyde. National Center for Biotechnology Information.

- Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016).

- Cini, E., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. PubMed.

- Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

- Redfin. (n.d.). 1535 S 56th Ct, Cicero, IL 60804.

- Internet Archive. (n.d.).

- Internet Archive. (n.d.).

- Scribd. (n.d.). 1 PB | PDF | Evaluación | Aprendizaje.

Sources

- 1. americanelements.com [americanelements.com]

- 2. 1214333-68-2|this compound|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. 2-Fluorobenzaldehyde(446-52-6) 1H NMR [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. o-Fluorobenzaldehyde | C7H5FO | CID 67970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 11. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.fi [fishersci.fi]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis Precursors of 2-(Difluoromethoxy)-6-fluorobenzaldehyde

Introduction: The Significance of the Difluoromethoxy Group in Modern Drug Discovery

The strategic incorporation of fluorine-containing functional groups is a cornerstone of contemporary medicinal chemistry. Among these, the difluoromethoxy (-OCF₂H) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1] Unlike the more common trifluoromethoxy (-OCF₃) group, the difluoromethoxy moiety possesses a polarized C-H bond, rendering it capable of acting as a lipophilic hydrogen bond donor. This feature can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of a difluoromethoxy group can improve metabolic stability and membrane permeability, crucial parameters in the optimization of drug candidates.

2-(Difluoromethoxy)-6-fluorobenzaldehyde is a valuable building block in the synthesis of complex pharmaceutical agents. Its strategic importance lies in the ortho-positioning of the aldehyde and difluoromethoxy groups, which, combined with the additional fluorine substituent on the aromatic ring, provides a versatile scaffold for the construction of novel heterocyclic compounds and other intricate molecular architectures. This guide provides a detailed exploration of the key precursors and synthetic strategies for accessing this important intermediate, with a focus on practical, field-proven methodologies.

Part 1: Synthesis of the Key Precursor: 2-Hydroxy-6-fluorobenzaldehyde

A critical precursor for the synthesis of this compound is 2-hydroxy-6-fluorobenzaldehyde. While not as readily available as some other benzaldehyde derivatives, it can be efficiently prepared through the regioselective ortho-formylation of a commercially available starting material, 3-fluorophenol.

Causality Behind the Synthetic Strategy: The Power of Directed ortho-Metalation and Formylation

The synthesis of 2-hydroxy-6-fluorobenzaldehyde from 3-fluorophenol relies on the powerful concept of directed ortho-metalation, followed by electrophilic trapping with a formylating agent. The hydroxyl group of the phenol is a potent directing group, facilitating the deprotonation of the adjacent, most acidic aromatic proton by a strong base. The resulting phenoxide can then be further activated. A particularly effective method for achieving high regioselectivity in the ortho-formylation of phenols is the use of magnesium dichloride and triethylamine with paraformaldehyde.[2][3]

In this reaction, the phenol first reacts with the magnesium dichloride and triethylamine to form a magnesium phenoxide complex. This complexation enhances the nucleophilicity of the aromatic ring and directs the formylation specifically to the ortho position. Paraformaldehyde serves as the source of the formyl group. The reaction proceeds through a six-membered transition state, which is believed to be crucial for the high ortho-selectivity observed. This method is advantageous as it avoids the use of pyrophoric organolithium reagents and often provides high yields of the desired salicylaldehyde derivative.

Experimental Protocol: ortho-Formylation of 3-Fluorophenol

This protocol is adapted from the well-established method for the ortho-formylation of phenols.[2][3]

Materials:

-

3-Fluorophenol

-

Anhydrous Magnesium Dichloride (MgCl₂)

-

Paraformaldehyde

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add anhydrous magnesium dichloride (1.2 equivalents) and paraformaldehyde (1.5 equivalents).

-

Purge the flask with argon or nitrogen gas.

-

Add anhydrous tetrahydrofuran via syringe to the flask.

-

Add triethylamine (1.2 equivalents) dropwise to the suspension while stirring.

-

Add 3-fluorophenol (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add diethyl ether to the reaction mixture and transfer the contents to a separatory funnel.

-

Wash the organic phase sequentially with 1 M HCl (three times) and brine (once).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-hydroxy-6-fluorobenzaldehyde.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary: Synthesis of 2-Hydroxy-6-fluorobenzaldehyde

| Parameter | Value | Reference |

| Starting Material | 3-Fluorophenol | Commercially Available |

| Key Reagents | MgCl₂, Paraformaldehyde, Et₃N | [2],[3] |

| Solvent | Anhydrous THF | [2] |

| Reaction Temperature | Reflux (approx. 65-70 °C) | [2] |

| Typical Reaction Time | 4-6 hours | [2] |

| Typical Yield | 70-85% | Estimated based on similar reactions |

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of 2-hydroxy-6-fluorobenzaldehyde.

Part 2: Difluoromethylation of 2-Hydroxy-6-fluorobenzaldehyde

With the key precursor, 2-hydroxy-6-fluorobenzaldehyde, in hand, the next critical step is the introduction of the difluoromethoxy group. A robust and scalable method for the difluoromethylation of phenols involves the use of sodium chlorodifluoroacetate as a difluorocarbene precursor.[1][4]

Causality Behind the Synthetic Strategy: Generation and Trapping of Difluorocarbene

This synthetic approach hinges on the thermal decomposition of sodium chlorodifluoroacetate to generate the highly reactive intermediate, difluorocarbene (:CF₂).[4] In the presence of a base, the phenolic proton of 2-hydroxy-6-fluorobenzaldehyde is removed to form a phenoxide. This nucleophilic phenoxide then readily traps the electrophilic difluorocarbene. Subsequent protonation yields the desired this compound.

The choice of sodium chlorodifluoroacetate is strategic for several reasons. It is a stable, solid reagent that is easier to handle than gaseous difluoromethylating agents like chlorodifluoromethane (Freon-22), which is also an ozone-depleting substance.[1][4] The reaction conditions are generally mild, and the protocol has been shown to be applicable to a wide range of phenols.

Experimental Protocol: Difluoromethylation of 2-Hydroxy-6-fluorobenzaldehyde

This protocol is based on the general procedure for the difluoromethylation of phenols using sodium chlorodifluoroacetate.[1][4]

Materials:

-

2-Hydroxy-6-fluorobenzaldehyde

-

Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)

-

Potassium Carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Argon or Nitrogen gas

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 2-hydroxy-6-fluorobenzaldehyde (1.0 equivalent) and potassium carbonate (2.0 equivalents).

-

Add anhydrous DMF to the flask.

-

Heat the mixture to approximately 100-110 °C.

-

Add sodium chlorodifluoroacetate (2.5-3.0 equivalents) portion-wise over a period of 1-2 hours.

-

After the addition is complete, continue to stir the reaction mixture at 100-110 °C for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (three times).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Quantitative Data Summary: Difluoromethylation to this compound

| Parameter | Value | Reference |

| Starting Material | 2-Hydroxy-6-fluorobenzaldehyde | Synthesized as per Part 1 |

| Key Reagents | ClCF₂CO₂Na, K₂CO₃ | [4],[1] |

| Solvent | Anhydrous DMF | [4] |

| Reaction Temperature | 100-110 °C | [4] |

| Typical Reaction Time | 3-6 hours | [4] |

| Typical Yield | 60-80% | Estimated based on similar reactions |

Visualization of the Reaction Mechanism

Sources

An In-depth Technical Guide to 2-(Difluoromethoxy)-6-fluorobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Difluoromethoxy)-6-fluorobenzaldehyde, a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and drug development. While detailed experimental data for this specific molecule is not extensively available in public literature, this document consolidates known information, proposes a viable synthetic pathway based on established chemical principles, and explores its potential applications by drawing parallels with structurally related compounds. This guide is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries, providing insights into its synthesis, characterization, and utility as a key building block for novel therapeutics.

Introduction: The Rising Prominence of Fluorinated Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique electronic properties of fluorine can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.[1] Among the vast array of fluorinated building blocks, aromatic aldehydes such as this compound are of particular importance due to the versatility of the aldehyde functional group in a wide range of chemical transformations.

The presence of both a fluorine atom and a difluoromethoxy group on the benzaldehyde ring system of the title compound presents a unique combination of electronic and steric properties. The difluoromethoxy group, in particular, is gaining recognition as a valuable substituent in medicinal chemistry, offering a more lipophilic alternative to the trifluoromethyl group while still providing the benefits of fluorine substitution. This guide will delve into the known and projected characteristics of this compound, offering a foundational understanding for its application in the synthesis of next-generation therapeutics.

Physicochemical and Spectroscopic Data

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is available from commercial suppliers, a complete experimental dataset is not publicly accessible.

| Property | Value | Source |

| CAS Number | 1214333-68-2 | [1] |

| Molecular Formula | C8H5F3O2 | [1] |

| Molecular Weight | 190.12 g/mol | [1] |

| Appearance | Liquid | [2] |

| Purity | ≥97% (typical) | [2] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Spectroscopic Profile (Predicted)

Due to the absence of published experimental spectra for this compound, this section provides a predicted spectroscopic profile based on the analysis of structurally similar compounds.

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the difluoromethoxy proton, and the aromatic protons. The aldehydic proton will appear as a singlet in the downfield region, typically around 10.4 ppm. The difluoromethoxy proton will present as a triplet due to coupling with the two adjacent fluorine atoms. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom on the ring.

The carbon NMR spectrum will be characterized by the aldehydic carbonyl carbon signal at the downfield end of the spectrum. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The aromatic carbons will show complex splitting patterns due to one, two, and three-bond couplings with the fluorine atoms.

The fluorine NMR spectrum is anticipated to show two distinct signals: one for the fluorine atom on the aromatic ring and another for the difluoromethoxy group, which will appear as a doublet due to coupling with the geminal proton.

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the aldehyde group, typically in the region of 1700-1720 cm⁻¹. Other characteristic absorptions will include C-H stretching vibrations for the aromatic ring and the aldehyde, and C-F and C-O stretching vibrations.

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M+) at m/z 190. Key fragmentation patterns would likely involve the loss of the formyl group (-CHO) and cleavage of the difluoromethoxy group.

Proposed Synthesis of this compound

Step 1: Synthesis of 1-(Difluoromethoxy)-3-fluorobenzene

The first step is the introduction of the difluoromethoxy group onto 3-fluorophenol. A common and effective method for this transformation is the reaction with a difluorocarbene precursor, such as sodium chlorodifluoroacetate, in the presence of a base.

Caption: Proposed synthesis of the intermediate.

Experimental Protocol (Exemplary):

-

To a solution of 3-fluorophenol (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous N,N-dimethylformamide (DMF) is added sodium chlorodifluoroacetate (1.5 eq.).

-

The reaction mixture is heated to 100-120 °C and stirred for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-(difluoromethoxy)-3-fluorobenzene.

Causality of Experimental Choices:

-

Sodium chlorodifluoroacetate is a stable, easy-to-handle precursor for the in-situ generation of difluorocarbene upon heating.

-

Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide, which is necessary to trap the electrophilic difluorocarbene.

-

DMF is a polar aprotic solvent that is suitable for this type of nucleophilic substitution reaction and has a high boiling point, allowing for the reaction to be conducted at elevated temperatures.

Step 2: Directed Ortho-Formylation

The second step involves the introduction of the aldehyde group at the position ortho to the difluoromethoxy group. This can be achieved through a directed ortho-metalation followed by quenching with a formylating agent. The difluoromethoxy group is a known ortho-directing group for lithiation.

Caption: Proposed ortho-formylation step.

Experimental Protocol (Exemplary):

-

A solution of 1-(difluoromethoxy)-3-fluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).

-

n-Butyllithium (1.1 eq.) is added dropwise, and the mixture is stirred at -78 °C for 1-2 hours to allow for complete ortho-lithiation.

-

Anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) is then added dropwise, and the reaction is allowed to slowly warm to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield this compound.

Causality of Experimental Choices:

-

n-Butyllithium is a strong base used to deprotonate the aromatic ring at the position activated by the ortho-directing difluoromethoxy group.

-

Low temperature (-78 °C) is crucial to prevent side reactions and ensure the stability of the aryllithium intermediate.

-

DMF serves as the formylating agent, reacting with the aryllithium species to form the aldehyde after workup.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a highly attractive building block for the synthesis of complex molecules in drug discovery programs. The aldehyde functionality provides a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

A significant area of interest for fluorinated benzaldehydes is in the synthesis of kinase inhibitors. For instance, structurally related benzaldehydes are key components in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.[3][4] Overactivation of IRAK4 is implicated in a range of autoimmune diseases and cancers, making it a high-priority therapeutic target.[5]

The 2,6-disubstituted pattern of this compound can be utilized to construct the core scaffolds of such inhibitors. The fluorine and difluoromethoxy groups can engage in specific interactions within the kinase active site, potentially enhancing binding affinity and selectivity.

Caption: Potential application workflow.

Structure-Activity Relationship (SAR) Insights

In the context of SAR studies, this compound allows for the systematic exploration of the chemical space around a core molecule. The difluoromethoxy group serves as a lipophilic hydrogen bond donor, a property that can be exploited to fine-tune interactions with biological targets. The ortho-fluoro substituent can influence the conformation of the molecule and participate in favorable interactions with the protein backbone. By incorporating this aldehyde into a series of analogs, medicinal chemists can probe the importance of these interactions for biological activity.[6]

Safety and Handling

Based on the GHS information provided by suppliers, this compound is a flammable liquid that can cause skin and eye irritation, and may cause respiratory irritation.[2]

-

Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a promising, yet under-characterized, building block for medicinal chemistry. This guide has outlined its known properties, proposed a logical and experimentally feasible synthetic route, and highlighted its potential applications in the development of novel therapeutics, particularly in the area of kinase inhibition. As the demand for sophisticated fluorinated intermediates continues to grow, a deeper experimental investigation into the synthesis and reactivity of this compound is warranted. The insights provided herein are intended to facilitate and inspire such future research, ultimately contributing to the discovery of new and improved medicines.

References

- Organic Syntheses. (n.d.). Difluoromethylation of Phenols.

- PubMed. (2025). Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics.

- Google Patents. (n.d.). US9969749B2 - Inhibitors of IRAK4 activity.

- Google Patents. (n.d.). WO2023237049A1 - Degradation of irak4 by conjugation of irak4 inhibitors with e3 ligase ligand and methods of use.

- Google Patents. (n.d.). WO2024020522A1 - Compounds and methods for the targeted degradation of irak-4.

- Google Patents. (n.d.). WO2023152349A1 - Irak4 inhibitors.

- PubMed. (2015). An S(N)Ar approach to sterically hindered ortho-alkoxybenzaldehydes for the synthesis of olefin metathesis catalysts.

- ResearchGate. (2019). Study of a Competing Hydrodefluorination Reaction During the Directed ortho -Lithiation/Borylation of 2-Fluorobenzaldehyde.

- PubMed. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases.

- ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.

- JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.

- PMC. (2019). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs.

- MDPI. (n.d.). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies.

- ResearchGate. (2025). Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma.

- PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation.

- Drug Design. (n.d.). Structure Activity Relationships.

- PMC. (2023). Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment.

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. WO2023237049A1 - Degradation of irak4 by conjugation of irak4 inhibitors with e3 ligase ligand and methods of use - Google Patents [patents.google.com]

- 3. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US9969749B2 - Inhibitors of IRAK4 activity - Google Patents [patents.google.com]

- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Physicochemical characteristics of 2-(Difluoromethoxy)-6-fluorobenzaldehyde

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(Difluoromethoxy)-6-fluorobenzaldehyde

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a highly functionalized aromatic aldehyde that has garnered significant interest as a versatile building block in the fields of medicinal chemistry and materials science. The strategic incorporation of both a fluorine atom and a difluoromethoxy group onto the benzaldehyde scaffold imparts unique electronic properties and metabolic stability to derivative molecules. The difluoromethoxy (-OCF₂H) group, in particular, is a valuable bioisostere for hydroxyl, thiol, or methoxy groups, capable of enhancing properties such as lipophilicity, membrane permeability, and binding affinity to biological targets.[1]

This guide offers a comprehensive technical overview of the essential physicochemical characteristics, spectroscopic profile, and handling considerations for this compound. The information herein is curated to provide researchers, medicinal chemists, and drug development professionals with the foundational knowledge required for its effective application in synthesis and discovery programs.

Molecular Identity and Physicochemical Properties

The unique substitution pattern of this compound defines its reactivity and physical characteristics. The ortho-positioning of two distinct fluorine-containing groups relative to the aldehyde functionality creates a sterically and electronically distinct chemical environment.

Chemical Structure

Caption: 2D structure of this compound.

Chemical Identifiers

A summary of key identifiers for this compound is presented below, providing essential information for database searches and regulatory documentation.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A (Standard Nomenclature) |

| CAS Number | 1214333-68-2 | [2][3][4] |

| Molecular Formula | C₈H₅F₃O₂ | [2][3] |

| Molecular Weight | 190.12 g/mol | [2][3][4] |

| InChI | 1S/C8H5F3O2/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-4,8H | |

| InChIKey | QILUBEGQUQUXDW-UHFFFAOYSA-N | [2][4] |

| SMILES | O=CC1=C(F)C=CC=C1OC(F)F | [3] |

Physicochemical Properties

The physical properties of this compound are critical for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Physical State | Liquid / Solid | [4] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3][4] |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. While a comprehensive public dataset for this specific molecule is not available, its expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[5][6][7][8]

-

¹H NMR (Proton NMR): The spectrum is expected to show a downfield singlet for the aldehydic proton (-CHO) around 10.4 ppm. The proton of the difluoromethoxy group (-OCF₂H) should appear as a characteristic triplet (due to coupling with two fluorine atoms) between 6.5 and 7.5 ppm. The aromatic protons will appear as complex multiplets in the aromatic region (7.0-8.0 ppm).

-

¹³C NMR (Carbon NMR): The aldehydic carbon (C=O) is expected in the highly deshielded region of 185-195 ppm. The carbon of the difluoromethoxy group (-OCF₂H) will appear as a triplet due to one-bond carbon-fluorine coupling. Aromatic carbons will show complex signals, with their chemical shifts and multiplicities influenced by coupling to the attached fluorine atoms.

-

¹⁹F NMR (Fluorine NMR): Two distinct signals are expected. The difluoromethoxy group (-OCF₂H) should produce a doublet, split by the single proton. The aromatic fluorine atom will appear as a separate multiplet.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 190.12, corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies are anticipated, including a strong C=O stretch for the aldehyde at approximately 1700-1720 cm⁻¹, strong C-F stretching bands, and C-O-C stretching for the ether linkage.

Applications in Synthetic and Medicinal Chemistry

The unique combination of functional groups makes this compound a valuable intermediate in drug discovery and organic synthesis.

-

Versatile Synthetic Handle: The aldehyde group serves as a reactive site for a wide array of chemical transformations, including Wittig reactions, aldol condensations, reductive aminations, and the formation of Schiff bases, enabling the construction of complex molecular architectures.[9][10]

-

Bioisosterism and Drug Design: The difluoromethoxy group is a key pharmacophore. Its introduction can enhance metabolic stability by blocking sites of oxidative metabolism.[1] Its electronic properties can also improve a molecule's binding affinity to target proteins. Fluorinated benzaldehyde derivatives have been explored as precursors for inhibitors of critical biological targets, such as the FtsZ protein in bacteria, highlighting their potential in developing new antimicrobial agents.[11]

-

Scaffold for Bioactive Molecules: Related benzyloxybenzaldehyde structures have been used to develop potent inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family implicated in cancer stem cell survival and chemoresistance.[9] This suggests that this compound could be a valuable starting material for novel anticancer agents.

Proposed Synthetic Pathway

While specific industrial synthesis routes for this compound are proprietary, a plausible laboratory-scale synthesis can be designed based on established methodologies for analogous compounds.[12] A common strategy involves the difluoromethylation of a corresponding phenolic precursor.

Caption: Plausible synthetic workflow for this compound.

Generalized Protocol for Difluoromethylation

This protocol describes a general method for the O-difluoromethylation of a phenol, which is a key step in the proposed synthesis.

-

Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the starting material, 2-fluoro-6-hydroxybenzaldehyde, and a suitable base (e.g., potassium carbonate).

-

Solvent Addition: Add an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

-

Reagent Introduction: Introduce the difluoromethylating agent. If using a gaseous reagent like chlorodifluoromethane (ClCF₂H), it can be bubbled through the solution. Alternatively, a salt like sodium chlorodifluoroacetate can be added, which generates difluorocarbene in situ upon heating.

-

Reaction: Heat the mixture to the required temperature (typically 80-120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the pure this compound.

Causality Note: The use of a polar aprotic solvent like DMF is crucial as it effectively dissolves the reactants and facilitates the SN2-type reaction. The base is required to deprotonate the phenol, forming a more nucleophilic phenoxide ion that attacks the difluoromethylating agent.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on data for the compound and structurally similar chemicals.[4][13][14]

| Safety Aspect | Information | Source(s) |

| GHS Pictogram | GHS07 (Exclamation mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][13] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][13][15] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[13]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) as recommended.[3]

Conclusion

This compound is a specialized chemical intermediate with significant potential for the synthesis of novel, high-value molecules. Its distinct physicochemical properties, driven by the ortho-fluoro and difluoromethoxy substituents, make it an attractive building block for creating compounds with enhanced biological activity and improved pharmacokinetic profiles. This guide provides the essential technical data and procedural insights to support its safe and effective use in research and development endeavors.

References

- This compound | CAS 1214333-68-2. AMERICAN ELEMENTS. [Link]

- 2-(Difluoromethoxy)benzaldehyde | C8H6F2O2 | CID 2736984. PubChem. [Link]

- 2-(Difluoromethoxy)benzaldehyde - Physico-chemical Properties. ChemBK. [Link]

- SAFETY DATA SHEET - 2,6-Difluorobenzaldehyde. Fisher Scientific. [Link]

- Supporting Information.

- 2-(Difluoromethoxy)benzaldehyde. Oakwood Chemical. [Link]

- o-Fluorobenzaldehyde | C7H5FO | CID 67970. PubChem. [Link]

- 2-(Difluoromethoxy)-4-fluorobenzaldehyde. AOBChem USA. [Link]

- 2-Fluoro-6-methoxybenzaldehyde | C8H7FO2 | CID 2737357. PubChem. [Link]

- 2-(difluoromethoxy)benzaldehyde. Stenutz. [Link]

- Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst. Royal Society of Chemistry. [Link]

- 2,6-Difluorobenzaldehyde. NIST WebBook. [Link]

- 2-Chloro-6-fluorobenzaldehyde. Wikipedia. [Link]

- Fluorobenzaldehyde. Wikipedia. [Link]

- 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Rel

Sources

- 1. benchchem.com [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. 1214333-68-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 1214333-68-2 [sigmaaldrich.com]

- 5. 2-Fluorobenzaldehyde(446-52-6) 1H NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Chloro-6-fluorobenzaldehyde(387-45-1) 1H NMR spectrum [chemicalbook.com]

- 8. 2,5-Difluorobenzaldehyde (2646-90-4) 1H NMR spectrum [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 11. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Chloro-6-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.fi [fishersci.fi]

The Difluoromethoxy Group: A Strategic Modulator in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Classical Bioisosteres

The strategic incorporation of fluorine into drug candidates has become a foundational pillar of modern medicinal chemistry, offering a powerful lever to modulate physicochemical and pharmacokinetic properties.[1][2] Among the arsenal of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely versatile substituent.[1][3] It provides a nuanced profile that sits between the well-known methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, offering a fine-tuning capability that is critical during lead optimization.[1] This guide provides a comprehensive technical overview of the -OCF₂H group, delving into its fundamental properties, strategic applications, and the experimental validation of its impact, to empower researchers to leverage its full potential in drug design.

The Physicochemical Profile of the Difluoromethoxy Group: A Triumvirate of Effects

The utility of the -OCF₂H group stems from a unique combination of electronic and steric properties that distinguish it from other common substituents. This triad of characteristics—lipophilicity, hydrogen bonding capacity, and metabolic stability—forms the basis of its strategic value.

Modulating Lipophilicity: The Concept of "Dynamic Lipophilicity"

Lipophilicity, a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, is subtly yet effectively modulated by the difluoromethoxy group.[1] Unlike the highly lipophilic trifluoromethoxy group, the -OCF₂H group offers a more moderate increase in lipophilicity.[1] This intermediate character allows for a more granular adjustment of the overall molecular lipophilicity to optimize for both membrane permeability and aqueous solubility.[4]

A key feature is its "dynamic lipophilicity." Due to a low rotational energy barrier, the -OCF₂H group can adapt its conformation to the surrounding chemical environment, which can be advantageous for receptor binding and membrane passage.[1][3]

Table 1: Comparative Lipophilicity of Common Alkoxy Substituents

| Substituent | Hansch Hydrophobicity Parameter (π) | General Impact on Lipophilicity |

| Methoxy (-OCH₃) | ~ -0.02 | Minimal change |

| Difluoromethoxy (-OCF₂H) | +0.2 to +0.6 [1][3] | Moderate Increase |

| Trifluoromethoxy (-OCF₃) | ~ +1.04[1][5] | Significant Increase |

The causality behind this choice: Selecting the -OCF₂H group over a -CF₃ group is often a strategic decision to enhance metabolic stability without incurring an excessive lipophilicity penalty, which could lead to off-target effects or poor solubility.

A Unique Hydrogen Bond Donor

A defining characteristic of the difluoromethoxy group is its capacity to act as a hydrogen bond (H-bond) donor.[1][6][7] The potent electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, rendering the hydrogen atom sufficiently acidic to engage in hydrogen bonding interactions.[1][7] This is a feature not observed in either the methoxy or trifluoromethoxy groups.[1] This ability allows the -OCF₂H group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially preserving or even enhancing binding affinity to a target protein while improving other drug-like properties.[1][6][8]

The hydrogen bond acidity, a measure of this donor strength, has been quantified and shows the -OCF₂H group to be comparable to thiophenols and anilines.[7]

Enhancing Metabolic Stability

The replacement of a metabolically labile group with a more robust one is a cornerstone of drug design. The difluoromethoxy group excels in this role, particularly as a replacement for the methoxy group.[1] The O-demethylation of methoxy groups is a common metabolic pathway mediated by cytochrome P450 (CYP) enzymes. The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms in the -OCF₂H group make it significantly more resistant to this oxidative metabolism.[1] This metabolic blockade can lead to a longer drug half-life, reduced clearance, and improved bioavailability.[1]

Strategic Applications in Drug Design

The unique physicochemical properties of the -OCF₂H group translate directly into strategic advantages during the drug discovery process.

Bioisosterism and Target Engagement

The ability of the -OCF₂H group to act as a bioisostere for hydroxyl, thiol, and methoxy groups is a powerful tool for lead optimization.[1][8][9]

-

Replacing -OH or -SH: When a hydroxyl or thiol group is essential for target binding but is a site of metabolic glucuronidation or oxidation, its replacement with an -OCF₂H group can maintain the crucial hydrogen bond donating interaction while eliminating the metabolic liability.[1]

-

Replacing -OCH₃: Swapping a methoxy group for a difluoromethoxy group can block O-demethylation, directly enhancing metabolic stability.[1] Furthermore, it introduces a hydrogen bond donor capability that was not present, potentially creating a new, favorable interaction with the target receptor.[1]

Caption: Bioisosteric replacement workflow using the -OCF₂H group.

Case Study: Kinase Inhibitors and the JAK-STAT Pathway

The difluoromethoxy group is increasingly being incorporated into kinase inhibitors.[1] The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade implicated in autoimmune diseases and cancers. Several approved and investigational JAK inhibitors utilize fluorine-containing groups to optimize their properties. The -OCF₂H group can be strategically placed to interact with the hinge region of the kinase, block metabolic hotspots, and fine-tune solubility and permeability, contributing to enhanced efficacy and an improved pharmacokinetic profile.

Caption: The JAK-STAT pathway and the intervention point for JAK inhibitors.

Experimental Protocols for Validation

The theoretical benefits of the -OCF₂H group must be validated through rigorous experimentation. The following protocols outline standard in vitro assays to assess the impact of this substitution.

Protocol: In Vitro Metabolic Stability Assessment in Liver Microsomes

Causality: This assay is chosen to directly quantify the resistance of a compound to Phase I metabolism, primarily by CYP enzymes, which are abundant in liver microsomes. By comparing the parent compound (e.g., with -OCH₃) to the -OCF₂H analogue, we can directly measure the effectiveness of the metabolic block.

Objective: To determine the rate of disappearance of a test compound and its -OCF₂H analogue upon incubation with human liver microsomes.

Methodology:

-

Preparation of Incubation Mixture:

-

In a 96-well plate, prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Add the test compound (from a DMSO stock) to the buffer to a final concentration of 1 µM.

-

Add human liver microsomes (e.g., 0.5 mg/mL final concentration).

-

Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor for CYP enzymes).

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction in designated wells by adding a 2:1 volume of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide, warfarin).

-

-

Sample Processing:

-

Seal the plate and centrifuge at 4,000 rpm for 20 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

Calculate the in vitro half-life (t½) from the slope of the linear regression line (Slope = -k; t½ = 0.693/k).

-

Calculate intrinsic clearance (CLᵢₙₜ).

-

Table 2: Expected Outcome of Microsomal Stability Assay

| Compound | Functional Group | Expected In Vitro t½ | Expected CLᵢₙₜ | Rationale |

| Analogue A | -OCH₃ | Shorter | Higher | Susceptible to O-demethylation by CYP enzymes. |

| Analogue B | -OCF₂H | Longer | Lower | Resistant to oxidative metabolism at the alkoxy position. [1][5] |

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The PAMPA assay is a high-throughput, non-cell-based method selected to specifically assess passive membrane permeability. Comparing the -OCH₃ and -OCF₂H analogues isolates the effect of the substituent change on the ability to cross a lipid barrier, a key component of oral absorption.

Objective: To evaluate the passive permeability of a test compound and its -OCF₂H analogue across an artificial lipid membrane.

Methodology:

-